molecular formula C6H11N3O2 B12864134 Methyl 1,5-dimethyl-4,5-dihydro-1H-1,2,3-triazole-4-carboxylate

Methyl 1,5-dimethyl-4,5-dihydro-1H-1,2,3-triazole-4-carboxylate

Cat. No.: B12864134
M. Wt: 157.17 g/mol
InChI Key: ILVRSVKTKQDSIA-UHFFFAOYSA-N
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Description

Methyl 1,5-dimethyl-4,5-dihydro-1H-1,2,3-triazole-4-carboxylate is a heterocyclic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in various fields such as pharmaceuticals, agriculture, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 1,5-dimethyl-4,5-dihydro-1H-1,2,3-triazole-4-carboxylate can be synthesized through the esterification of 5-amino-1,2,3-triazole-4-carboxylic acid with methanol . The reaction typically involves the use of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products suitable for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions: Methyl 1,5-dimethyl-4,5-dihydro-1H-1,2,3-triazole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding triazole derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the compound into more reduced forms, potentially altering its biological activity.

    Substitution: The ester group in the compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can react with the ester group under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while reduction can produce triazole alcohols or amines.

Scientific Research Applications

Methyl 1,5-dimethyl-4,5-dihydro-1H-1,2,3-triazole-4-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound’s triazole ring is known for its bioactivity, making it a candidate for drug discovery and development.

    Industry: It can be used in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of methyl 1,5-dimethyl-4,5-dihydro-1H-1,2,3-triazole-4-carboxylate involves its interaction with various molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity or altering their function. This interaction can disrupt biological pathways, leading to therapeutic effects such as antimicrobial or anticancer activity. The exact molecular targets and pathways depend on the specific application and the structure of the compound’s derivatives.

Comparison with Similar Compounds

    1,2,3-Triazole: A parent compound with similar chemical properties but lacking the ester and methyl groups.

    1,2,4-Triazole: Another triazole isomer with different substitution patterns and biological activities.

    Imidazole: A structurally related heterocycle with a nitrogen atom in the ring, known for its use in antifungal agents.

Uniqueness: Methyl 1,5-dimethyl-4,5-dihydro-1H-1,2,3-triazole-4-carboxylate is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the ester group and the methyl substituents can enhance its solubility and interaction with biological targets, making it a valuable compound in medicinal chemistry.

Properties

Molecular Formula

C6H11N3O2

Molecular Weight

157.17 g/mol

IUPAC Name

methyl 1,5-dimethyl-4,5-dihydrotriazole-4-carboxylate

InChI

InChI=1S/C6H11N3O2/c1-4-5(6(10)11-3)7-8-9(4)2/h4-5H,1-3H3

InChI Key

ILVRSVKTKQDSIA-UHFFFAOYSA-N

Canonical SMILES

CC1C(N=NN1C)C(=O)OC

Origin of Product

United States

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